Product packaging for Isothujol(Cat. No.:)

Isothujol

Cat. No.: B14865431
M. Wt: 150.22 g/mol
InChI Key: SUNFOPSZDVOZOS-UHFFFAOYSA-N
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Description

Isothujol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B14865431 Isothujol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(5,5-dimethylcyclohepta-1,3,6-trien-1-yl)methanol

InChI

InChI=1S/C10H14O/c1-10(2)6-3-4-9(8-11)5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

SUNFOPSZDVOZOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=C(C=C1)CO)C

Origin of Product

United States

Natural Occurrence and Distribution of Isothujol

Identification and Quantification in Plant Species

The identification and quantification of isothujol in plant species are typically achieved through analytical techniques, prominently including Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net. This method allows for the separation and detection of volatile compounds based on their retention times and mass spectra. nih.gov

Analysis in Terpene-Rich Essential Oils

This compound is a known constituent of various terpene-rich essential oils. Its concentration can vary significantly depending on the plant species, plant part used, geographical origin, and extraction method. nih.govsemanticscholar.org

Studies have reported the presence of this compound in the essential oil of Momordica charantia (bitter melon), specifically in the stem oil at a concentration of 3.5%. researchgate.net It has also been found in the essential oil of Artemisia roxburghiana var. grata at a concentration of 5.74%. mdpi.com Another source is the essential oil of Lavandula angustifolia (lavender), where it was detected at low concentrations (0.04-0.05%) in essential oils obtained from fresh and dried flowers. nih.gov this compound has also been noted as a component in tansy oil (Tanacetum vulgare) thieme-connect.demdpi.com.

Table 1: this compound Concentration in Selected Essential Oils

Plant SpeciesPlant Part/SourceThis compound Concentration (%)Reference
Momordica charantiaStem essential oil3.5 researchgate.net
Artemisia roxburghiana var. grataEssential oil5.74 mdpi.com
Lavandula angustifoliaFlower essential oil (fresh)0.04 nih.gov
Lavandula angustifoliaFlower essential oil (dried)0.05 nih.gov
Tanacetum vulgareEssential oilPresent (trace to 0.19%) thieme-connect.demdpi.com

Detection in Plant Extracts and Volatilomes

Beyond essential oils, this compound can also be detected in broader plant extracts and the volatilome – the total collection of volatile organic compounds emitted by a plant. mdpi.comresearchgate.netresearchgate.net

Chemotype Variations and Environmental Influences on this compound Abundance

The chemical composition of plants, including the abundance of specific compounds like this compound, can be influenced by both genetic factors (chemotypes) and environmental conditions. nih.govsemanticscholar.org

Chemotypes refer to distinct chemical races within a single plant species that produce different profiles of secondary metabolites. In species known to contain thujane (B1196268) derivatives, variations in this compound content might be linked to specific chemotypes characterized by the prevalence of related compounds like thujone or sabinene (B1680474). mdpi.commdpi.com Studies on Artemisia species, for instance, have identified different chemotypes with varying compositions of monoterpenes, including those structurally related to this compound. mdpi.com

Environmental factors such as light, temperature, water availability, soil composition, and altitude can significantly impact the production of secondary metabolites in plants. unbeleafable.phd-nb.infomaxapress.comoregonstate.eduwur.nl These factors can influence plant physiology and metabolism, leading to variations in the concentration of compounds like this compound. d-nb.infomaxapress.comoregonstate.eduwur.nl For example, studies have shown that temperature can strongly induce monoterpene emissions in some plants. researchgate.net While specific research detailing the precise influence of each environmental factor on this compound abundance is limited in the provided context, the general principle that environmental conditions modulate the plant metabolome, including terpene production, is well-established. d-nb.infomaxapress.comoregonstate.eduwur.nl

Table 2: Environmental Factors Influencing Plant Secondary Metabolites (General)

Environmental FactorPotential Influence on Secondary Metabolites (General)Reference
Light (Quantity, Quality, Duration)Affects photosynthesis and metabolic pathways unbeleafable.phmaxapress.comoregonstate.edu
TemperatureInfluences enzyme activity and volatility of compounds d-nb.infomaxapress.comoregonstate.eduresearchgate.net
Water Availability (Drought, Humidity)Impacts physiological stress and metabolic responses unbeleafable.phd-nb.infomaxapress.comoregonstate.eduwur.nl
Soil Composition/FertilityAffects nutrient uptake and plant health unbeleafable.phd-nb.infomaxapress.com
AltitudeCan lead to variations in compound profiles maxapress.com

Biosynthetic Pathways of Isothujol

Isoprenoid Precursor Biosynthesis in Higher Plants

Higher plants utilize two distinct pathways for the biosynthesis of the universal five-carbon (C5) isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org

The Mevalonate (MVA) Pathway: This pathway operates in the cytosol and is primarily responsible for the biosynthesis of sterols, sesquiterpenes, and triterpenes. It begins with acetyl-CoA. wikipedia.org

The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is localized in the plastids and is the main source of precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. wikipedia.org It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials.

Monoterpenes, including those with the thujane (B1196268) skeleton, are predominantly synthesized in plastids, indicating that the MEP pathway is the primary source of IPP and DMAPP for isothujol biosynthesis. wikipedia.org The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orguni-freiburg.de

A crucial step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl pyrophosphate synthase (GPPS). wikiwand.commdpi.com This reaction yields the ten-carbon precursor, geranyl pyrophosphate (GPP). wikiwand.commdpi.com

Table 1: Key Isoprenoid Precursors in Monoterpene Biosynthesis

CompoundAbbreviationNumber of CarbonsLocation in Plant CellPubChem CID
Isopentenyl pyrophosphateIPPC5Cytosol, Plastids1195 nih.govuni.lu
Dimethylallyl pyrophosphateDMAPPC5Cytosol, Plastids647 ctdbase.orgmcw.edu
Geranyl pyrophosphateGPPC10Plastids445995 wikiwand.com

Enzymatic Steps in the Formation of this compound

The conversion of GPP to this compound involves a series of enzymatic transformations, characteristic of thujane monoterpenoid biosynthesis.

Thujane Monoterpenoid Biosynthesis Mechanisms

Thujane monoterpenoids, such as thujone, sabinene (B1680474), and thujols (including this compound), are formed from GPP through cyclization reactions catalyzed by terpene synthases (TPS). wikipedia.org Specifically, monoterpene synthases (a subfamily of TPS enzymes) are responsible for generating the diverse array of monoterpene skeletons from GPP.

The biosynthesis of the thujane skeleton typically involves an initial ionization of the pyrophosphate group from GPP, followed by a series of carbocation intermediates and cyclization steps. Sabinene is a common intermediate in the biosynthesis of thujane derivatives. researchgate.net The cyclization of GPP by a specific monoterpene synthase, such as sabinene synthase, leads to the formation of sabinene. wikipedia.org

From sabinene, further enzymatic modifications, including hydroxylation and potential reduction or isomerization steps, lead to the formation of various thujane alcohols and ketones, including this compound and thujone. researchgate.net Hydroxylation of sabinene can yield sabinene hydrate (B1144303) (thujan-4-ol), which exists in different stereoisomeric forms. nih.govthegoodscentscompany.comuni.lu These alcohols can then be further modified.

While the precise enzymatic steps leading specifically to this compound from a direct precursor like sabinene hydrate are not explicitly detailed in all general thujane biosynthesis schemes, it is understood to involve oxygenation reactions and potentially isomerizations catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, which are known to be involved in the modification of monoterpenes. pnas.org

Table 2: Proposed Key Intermediate in this compound Biosynthesis

CompoundAbbreviationNumber of CarbonsPubChem CID
Sabinene-C1018818 wikipedia.org
Sabinene hydrate-C1062367 nih.govthegoodscentscompany.comuni.lu

Stereospecificity in Enzymatic Transformations leading to this compound

Enzymatic reactions are highly stereospecific, meaning that enzymes catalyze the formation of specific stereoisomers from their substrates. masterorganicchemistry.comiupac.org In the biosynthesis of thujane monoterpenoids, the terpene synthases and subsequent modifying enzymes exhibit strict control over the stereochemical outcome of the reactions. masterorganicchemistry.com

The cyclization of GPP by a specific thujane synthase dictates the initial stereochemistry of the bicyclic ring system. Subsequent hydroxylation and other modifications leading to this compound involve enzymes that introduce hydroxyl groups and potentially modify existing centers with high stereoselectivity, leading to the specific spatial arrangement of atoms characteristic of this compound. researchgate.net The formation of different thujane isomers (e.g., (+)-thujone, (-)-thujone, (+)-isothujone, (-)-isothujone, thujol, and this compound) is a direct result of the stereospecific action of the enzymes involved at each step of the pathway. wikipedia.orgwikidata.orgthegoodscentscompany.comcannalib.eu

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of monoterpenoids, including this compound, is a complex process regulated at multiple levels, including molecular and genetic control. The expression levels and activity of the enzymes involved, particularly the terpene synthases and modifying enzymes, play a crucial role in determining the types and quantities of monoterpenoids produced by a plant.

Studies have investigated the genes encoding terpene synthases and other enzymes in plants known to produce thujane derivatives. researchgate.netdntb.gov.ua Differential gene expression in various plant tissues or in response to environmental factors can lead to variations in the monoterpene profile. For example, research has shown that genetic differences can affect the biosynthetic pathway of major components in plants, leading to variations in essential oil composition, including the presence or absence of compounds like this compound. ijsr.net

Transcription factors are known to regulate the expression of genes involved in secondary metabolism pathways, including terpenoid biosynthesis. Understanding the specific transcription factors and regulatory elements that control the expression of genes encoding enzymes in the this compound biosynthetic pathway is an active area of research.

Furthermore, post-transcriptional and post-translational modifications can also influence enzyme activity and, consequently, the rate and outcome of this compound biosynthesis.

Advanced Synthetic Methodologies for Isothujol and Its Analogues

Chemo-selective Total Synthesis Approaches to Isothujol

Chemo-selective total synthesis of this compound involves strategies that selectively transform specific functional groups within a molecule while leaving others untouched. This is particularly important when dealing with complex precursors containing multiple reactive sites.

Regioselective and Diastereoselective Synthesis Strategies

Regioselectivity and diastereoselectivity are critical aspects of this compound synthesis, ensuring that reactions occur at desired positions and yield specific spatial arrangements of atoms. Studies on the reduction of thujone and isothujone isomers have demonstrated how different reducing agents can influence the stereochemical outcome, leading to mixtures of isomeric thujols. rsc.orgrsc.org For instance, the reduction of (-)-thujone and (+)-isothujone with various aluminum and boron hydrides, as well as aluminum alkoxides in Meerwein-Ponndorf-Verley reactions, yields different ratios of thujol, neothujol, this compound, and neothis compound. rsc.orgrsc.org The stereochemistry of the products can be rationalized based on the proposed configurations of the thujones and thujols and the steric and electronic interactions during the reduction process. rsc.org

Meerwein-Ponndorf-Verley (MPV) reductions, for example, have been employed in the diastereoselective synthesis of substituted cyclohexanones, where substituents can drive the reaction towards specific isomers. researchgate.net While not exclusively focused on this compound, these studies highlight the principles of diastereocontrol applicable to similar cyclic systems.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of thujols, including this compound, can involve intermediates derived from related monoterpenes such as thujone and isothujone. rsc.orgrsc.org Reduction of these ketones is a common pathway to access the corresponding alcohols. For example, the reduction of (-)-thujone can yield 3-thujol and neo-3-thujol, with the diastereomeric excess being dependent on the reaction conditions. wikipedia.org Similarly, this compound and neoiso-3-thujol can be obtained by the reduction of (+)-β-thujone. wikipedia.org

Another approach to thujols has been explored through the base-promoted condensation of acetone, suggesting a potential route to the bicyclic skeleton. rsc.orgrsc.org Microbial degradation of halogenated aromatic compounds has also been shown to provide chiral synthons that can be transformed into complex natural products in a stereo- and enantiocontrolled manner, although the direct application to this compound requires further investigation. isopsoc.org

Chiral Synthesis of Enantiopure this compound

Obtaining enantiopure this compound is essential for applications where specific stereoisomer activity is desired. Chiral synthesis methodologies aim to produce a single enantiomer with high purity. nih.gov

Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis utilizes small organic molecules to induce asymmetry in a reaction, offering an alternative to traditional metal catalysis or enzymatic methods. While specific examples of asymmetric organocatalysis applied directly to this compound synthesis were not prominently found in the search results, the field is broadly applicable to the synthesis of chiral molecules. Research in asymmetric synthesis of enantiopure compounds, such as isoxazolidinone monomers, demonstrates the potential of controlled synthetic routes to achieve high enantiomeric purity. nih.gov

Biocatalytic and Chemoenzymatic Route Development for this compound Enantiomers

Biocatalysis, using enzymes or whole cells, offers a powerful tool for achieving high stereo- and regioselectivity under mild conditions. researchgate.net Yeast, for instance, is known as a biocatalyst for the chiral reduction of ketones. Chemoenzymatic approaches combine chemical and enzymatic steps to synthesize complex molecules. nih.gov While direct biocatalytic or chemoenzymatic routes specifically for this compound enantiomers were not detailed, the general principles of using biocatalysts for stereoselective transformations of terpenes and related compounds are established. isopsoc.orgresearchgate.netmdpi.com Biotransformation using fungal endophytes has been explored for converting various substances into enantiopure compounds. researchgate.net

Chiral Pool Methodologies for this compound Construction

The chiral pool strategy utilizes readily available enantiopure natural products as starting materials for the synthesis of other chiral molecules. numberanalytics.commdpi.comwikipedia.org Terpenes, including those structurally related to this compound, are common components of the chiral pool. numberanalytics.comwikipedia.org By using a chiral starting material with a pre-defined stereochemistry, the number of steps required to achieve the desired stereoisomer of the target molecule can be reduced. numberanalytics.comwikipedia.org This approach is particularly effective when the target molecule's structure is similar to that of an abundant natural product. wikipedia.org While specific detailed examples of this compound synthesis directly from a chiral pool starting material were not extensively provided in the search results, the general methodology of utilizing chiral terpenes as building blocks is well-established in natural product synthesis. wikipedia.orgrsc.org

Synthesis of Structurally Related this compound Derivatives and Analogues

The synthesis of structurally related this compound derivatives and analogues is an active area of research, driven by the potential bioactivities and applications of these bicyclic monoterpenes. This compound, a thujane (B1196268) alcohol, shares the bicyclo[3.1.0]hexane core structure with other thujane derivatives like thujone, sabinene (B1680474) hydrate (B1144303) (4-thujanol), neothujol, and neothis compound. isopsoc.orgchemicalbook.com Synthetic strategies often leverage the readily available natural abundance of related compounds, such as (+)-β-thujone, or employ total synthesis routes starting from simpler precursors. nih.govubc.carsc.org

One approach involves the modification of the thujane skeleton found in compounds like thujone. For instance, β-thujone has been utilized as a starting material for the synthesis of various derivatives, including lactones, oximes, and lactams. nih.gov The synthesis of β-thujone lactone can be achieved through microbial transformation, while the oxime is formed by reaction with hydroxylamine (B1172632) hydrochloride, and the lactam is obtained via Beckmann rearrangement of the oxime. nih.gov These transformations highlight the versatility of the thujane ketone framework for generating diverse functionalities.

Another synthetic strategy focuses on utilizing thujone as a chiral building block for the enantioselective synthesis of more complex natural products and their analogues. ubc.cacdnsciencepub.com Ozonation of thujone can lead to compounds like thujonol and thujonone, which serve as intermediates for further transformations. ubc.ca Acid-promoted ring cleavage of cyclopropylcarbinols obtained from ozonation can yield different products depending on the specific substrate and reaction conditions. ubc.ca For example, treatment with concentrated hydrochloric acid can result in chloride derivatives, while heating with p-toluenesulfonic acid can generate homoallylic alcohols. ubc.ca

Robinson annulation of thujone with methyl or ethyl vinyl ketones has been shown to proceed stereospecifically, yielding tricyclic enones. researchgate.net These enones can then be further elaborated to produce various derivatives, including those relevant to the synthesis of fragrances like the damascones and ambrafuran. researchgate.net The extrusion of the isopropyl side chain in certain thujone-derived intermediates can be achieved through reactions like ozonation followed by treatment with m-CPBA. researchgate.net

The synthesis of specific thujane alcohol isomers, such as cis- and trans-4-thujanol (sabinene hydrate), has also been explored. chemicalbook.com These can sometimes be obtained through reactions like the Grignard reaction with sabina ketone, which yields a mixture of isomers. chemicalbook.com Improved synthetic procedures for these less readily accessible thujanols have also been developed. lookchem.com

Research findings indicate that this compound and related compounds can be identified in various plant extracts, suggesting their natural occurrence and potential for isolation-based studies or as targets for biomimetic synthesis. chemicalbook.comljmu.ac.ukacs.org For example, this compound has been identified as a major compound in the terpenoid subfraction isolated from Artemesia nilagirica. mdpi.com

The synthesis of isotopically labelled thujone derivatives, such as d6-thujone and its hydroxylated metabolites, has been developed to facilitate their detection and quantification using techniques like GC/MS analysis. rsc.org This synthetic route often starts from readily available precursors like dimethylfulvene and utilizes inexpensive isotopically labelled reagents such as d6-acetone. rsc.org

The following table summarizes some examples of thujane derivatives and their synthesis or occurrence as discussed in the literature:

Compound NameRelated to this compound (Structural Class)Synthetic Methodologies / Occurrence
β-Thujone LactoneThujane Derivative (Lactone)Microbial transformation of β-thujone. nih.gov
β-Thujone OximeThujane Derivative (Oxime)Reaction of β-thujone with hydroxylamine hydrochloride. nih.gov
β-Thujone LactamThujane Derivative (Lactam)Beckmann rearrangement of β-thujone oxime. nih.gov
ThujonolThujane Derivative (Alcohol)Ozonation of thujone. ubc.ca
ThujononeThujane Derivative (Ketone)Ozonation of thujone. ubc.ca
Tricyclic EnonesThujane Derivative (Fused Ring System)Robinson annulation of thujone with methyl or ethyl vinyl ketones. researchgate.net
cis-4-ThujanolThujane Alcohol (Isomer of Sabinene Hydrate)Synthetic routes available; related to sabinene hydrate. chemicalbook.com
trans-4-ThujanolThujane Alcohol (Isomer of Sabinene Hydrate)Found in peppermint oil; synthetic routes available; obtained from Grignard reaction with sabina ketone. chemicalbook.com
d6-α-ThujoneIsotopically Labelled Thujane KetoneSynthesis from dimethylfulvene and d6-acetone. rsc.org
7-OH-α-ThujoneThujane Derivative (Hydroxylated)Synthesized metabolite of α-thujone. rsc.org
2-OH-α-ThujoneThujane Derivative (Hydroxylated)Synthesized metabolite of α-thujone. rsc.org
4-OH-α-ThujoneThujane Derivative (Hydroxylated)Synthesized metabolite of α-thujone. rsc.org
HomothujoneRing-Expanded Thujane DerivativeRegioselective ring expansion of thujone. cdnsciencepub.com

Structural Elucidation and Stereochemical Analysis of Isothujol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the structure and relative stereochemistry of organic molecules like isothujol. researchgate.netscribd.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain comprehensive insights into the molecular structure. ljmu.ac.uk

1D and 2D NMR Techniques for Proton and Carbon Correlations

1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. researchgate.netcannalib.eu Chemical shifts and coupling constants in ¹H NMR spectra are particularly informative for identifying different proton environments and their relationships. researchgate.net ¹³C NMR spectroscopy, often with proton broadband decoupling, reveals the carbon skeleton and the different types of carbon atoms. cannalib.eu

2D NMR techniques provide correlations between nuclei, helping to establish connectivity and spatial proximity. Correlation Spectroscopy (COSY) reveals couplings between protons, indicating which protons are coupled to each other through bonds. isopsoc.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with carbons they are directly attached to (HSQC) or coupled to over multiple bonds (HMBC). ljmu.ac.uk These correlations are essential for piecing together the molecular framework and assigning signals to specific atoms.

NOESY and ROESY for Relative Stereochemistry Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques used to determine the relative stereochemistry of molecules. These experiments detect through-space correlations between nuclei that are spatially close to each other, regardless of whether they are coupled through bonds. By observing NOE or ROE cross-peaks between protons on different parts of the bicyclic system and the substituents, the relative orientation of these groups can be determined. This is particularly valuable for assigning the stereochemistry of the chiral centers in this compound's bicyclo[3.1.0]hexane core and its substituents.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of the elemental composition of the compound. ljmu.ac.ukuminho.pt This is crucial for confirming the molecular formula of this compound (C₁₀H₁₈O). nih.govthegoodscentscompany.comnih.govnist.gov

Analysis of the fragmentation pattern in the mass spectrum, often obtained through electron ionization (EI-MS), provides further structural information. researchgate.netresearchgate.net Characteristic fragmentation pathways of alcohols and bicyclic systems can help to confirm the presence of specific functional groups and structural features within this compound. miamioh.edulibretexts.org For instance, alpha-cleavage adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. miamioh.edulibretexts.org The specific masses of fragment ions observed can be correlated with possible cleavages of the this compound structure, providing supporting evidence for the proposed connectivity.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

While NMR spectroscopy can establish relative stereochemistry, chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is employed to determine the absolute configuration of chiral molecules. vanderbilt.edunih.govunideb.hu ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. vanderbilt.edunih.gov The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative ellipticity), is sensitive to the three-dimensional structure and the absolute arrangement of substituents around chiral centers. vanderbilt.edunih.govrsc.org

Comparing the experimental ECD spectrum of this compound with calculated ECD spectra for possible enantiomers allows for the assignment of the absolute configuration. nih.govmdpi.com Computational methods are essential for predicting the ECD spectra of different stereoisomers and conformers. nih.govmdpi.com

Computational Conformation Analysis Integrated with Spectroscopic Data

Computational methods play a vital role in complementing spectroscopic data for the comprehensive structural and stereochemical analysis of this compound. researchgate.netmdpi.comfrontiersin.orgnih.govsoton.ac.uk Conformational analysis, using methods such as molecular mechanics or density functional theory (DFT), helps to identify the low-energy conformers that exist in solution or the gas phase. mdpi.comfrontiersin.orgnih.govsoton.ac.uk

Integrating computational conformation analysis with spectroscopic data, particularly NMR (e.g., coupling constants and NOE/ROE correlations) and ECD, is crucial for accurate stereochemical assignment. rsc.orgsoton.ac.uk Calculated NMR parameters (e.g., coupling constants) for different conformers can be compared with experimental values to validate the predicted conformations and refine the stereochemical model. soton.ac.uk Similarly, calculated ECD spectra for the populated conformers, weighted according to their Boltzmann distribution, are compared to the experimental ECD spectrum to determine the absolute configuration. mdpi.com This iterative process of experimental measurement and computational analysis provides a robust approach to fully characterize the structure and stereochemistry of this compound.

Analytical Methodologies for Isothujol Detection and Quantification

Optimized Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and sample preparation are fundamental steps in the analysis of isothujol from complex matrices. These techniques aim to isolate the analyte from interfering substances, concentrate it, and render it compatible with the chosen analytical instrument. Common strategies for extracting volatile and semi-volatile compounds like this compound from plant materials and other complex samples include hydrodistillation, solvent extraction, and solid-phase microextraction (SPME).

Hydrodistillation is a traditional method for isolating essential oils and volatile compounds, where plant material is heated in water, and the resulting vapor is condensed to collect the volatile components. Solvent extraction utilizes organic solvents to dissolve this compound from the matrix. The choice of solvent depends on the polarity of this compound and the matrix composition. Ethyl acetate (B1210297) has been used as an extraction solvent in studies identifying this compound in plant extracts chemsociety.org.ngd-nb.info.

Solid-phase extraction (SPE) is another technique employed for sample cleanup and analyte concentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest while the matrix components are washed away. scpscience.comphenomenex.com. SPE can be particularly useful for removing interfering substances from complex matrices before chromatographic analysis scpscience.comphenomenex.comdrawellanalytical.com. Different sorbent chemistries are available, allowing for selective retention of analytes or matrix components scpscience.comphenomenex.com.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique that is frequently used for the analysis of volatile compounds. researchgate.net. In HS-SPME, a fiber coated with an absorbent material is exposed to the headspace above a solid or liquid sample, adsorbing volatile analytes. researchgate.net. This method prevents coating fouling and matrix effects, making it suitable for analyzing volatile compounds in complex matrices researchgate.net. Studies have shown that HS-SPME coupled with GC-MS is a simple, rapid, and efficient method for determining essential oils in various samples researchgate.net.

Optimizing extraction efficiency from complex matrices often involves considering factors such as sample homogenization, the choice of extraction solvent or sorbent, extraction time, and temperature phenomenex.comthermofisher.com. For solid samples, homogenization, potentially with the aid of dry ice or liquid nitrogen, increases the surface area and enhances extraction efficiency phenomenex.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including this compound. chemsociety.org.ngorganomation.comshimadzu.com. GC-MS separates compounds based on their volatility and interaction with the stationary phase in the GC column, followed by their identification and quantification by the mass spectrometer chemsociety.org.ngorganomation.comshimadzu.com.

Method Development for this compound Separation and Identification

Method development for this compound analysis by GC-MS involves selecting appropriate GC column parameters (stationary phase, length, internal diameter, film thickness), temperature programming, carrier gas flow rate, and MS detection parameters (ionization mode, scan range). GC-MS with electron ionization (EI) is commonly used for the analysis of essential oil components, including this compound. chemsociety.org.ngyu.edu.joresearchgate.netcabidigitallibrary.org.

This compound has been identified in various plant extracts using GC-MS. For instance, it was found in the essential oil of Calotropis procera leaf extract, analyzed using GC-MS with positive ion electrospray ionization chemsociety.org.ng. Another study identified this compound in the essential oil of Zingiber purpureum leaf using GC-MS with the electron impact ionization method on a GC-17A gas chromatograph coupled to a GC-MS QP 5050A mass spectrometer, employing a fused silica (B1680970) capillary column (30 m x 2.5 mm; 0.25 mm film thickness), coated with DB-1 banglajol.info. This compound has also been detected in Ocimum basilicum L. varieties using GC/MS with a DB-5 wax column yu.edu.jo, in Laurus nobilis essential oil researchgate.net, and in Plectranthus incanus Link essential oil cabidigitallibrary.org.

Identification of this compound in GC-MS is typically achieved by comparing its retention time and mass spectrum to those of a known standard or by searching mass spectral libraries like the NIST database chemsociety.org.ngcabidigitallibrary.orgmdpi.com. The fragmentation pattern of this compound under EI provides characteristic ions that aid in its identification.

Isomeric Differentiation by GC-MS

This compound is one of the isomers of thujol, which also includes thujol (3-thujanol) . Differentiation between isomers, including stereoisomers, using GC-MS can be challenging as they may exhibit similar mass spectra, particularly under standard EI conditions nih.govnih.govuva.nl. While GC separation can often resolve isomers based on differences in their boiling points and interactions with the stationary phase, some isomers may co-elute or have very close retention times nih.govuva.nl.

Advanced GC columns with specific stationary phases and optimized temperature programs can improve the separation of isomers. caymanchem.com. For compounds with similar EI mass spectra, retention indices can serve as an additional identification criterion in GC-MS analysis shimadzu.comnih.gov. Relative retention time (RRT) can also be used to minimize the impact of retention time variation between different GC systems or runs caymanchem.com.

In some cases, differentiating isomers with very similar mass spectra might require alternative or complementary techniques, or the use of derivatives nih.govnih.gov. However, within the scope of GC-MS, careful optimization of chromatographic conditions, including slowing down the oven temperature ramp, can lead to improved separation and baseline resolution of isomers caymanchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS for Non-Volatile Precursors and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of a wide range of compounds, including non-volatile or thermally labile substances that are not suitable for GC-MS. bu.eduthermofisher.com. While GC-MS is preferred for volatile compounds like this compound itself, LC-MS is invaluable for analyzing potential non-volatile precursors or metabolites of this compound that might be present in complex biological or environmental matrices.

LC-MS separates compounds based on their polarity and interaction with the stationary phase and mobile phase in the LC system. bu.eduthermofisher.com. Various stationary phases and mobile phase compositions can be used to achieve optimal separation for compounds with different physicochemical properties thermofisher.comlcms.cz. LC-MS is particularly useful in metabolomics studies to identify and quantify non-volatile metabolites lcms.cznih.gov.

Tandem MS (MS/MS) in conjunction with LC provides additional structural information by fragmenting selected ions and analyzing the resulting product ions. thermofisher.comresearchgate.net. This fragmentation data can be used for more confident identification of compounds and for differentiating between isomers that may not be resolved by LC alone or have similar precursor ions nih.govthermofisher.com. While LC-MS spectral libraries are not as extensive as those for GC-MS, the presence of the precursor ion and fragmentation patterns in MS/MS help in identifying metabolites by searching against databases thermofisher.com.

Studies utilizing LC-MS/MS have focused on analyzing non-volatile metabolites in various extracts. For example, LC-MS/MS was used to analyze non-volatile metabolites in an ethyl acetate crude extract, revealing the presence of several compounds, although specific identification of many was challenging researchgate.net. LC-MS has also been employed in combined approaches with GC-MS to provide a more comprehensive analysis of both non-volatile and volatile components in complex samples nih.gov.

Advanced Chromatographic Resolution of this compound Stereoisomers

This compound, having chiral centers, can exist as stereoisomers (enantiomers and diastereomers). aocs.orgmdpi.com. While diastereomers have different physical and chemical properties and can often be separated by conventional chromatography, enantiomers have identical physical properties in a non-chiral environment and require specialized techniques for separation aocs.orgmdpi.comnih.gov.

Advanced chromatographic techniques, specifically chiral chromatography, are necessary for the resolution of this compound stereoisomers. Chiral chromatography employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comnih.gov.

Both chiral GC and chiral HPLC can be used for enantiomeric separation. mdpi.comnih.gov. In chiral GC, a capillary column coated with a chiral stationary phase is used. In chiral HPLC, the stationary phase contains a chiral selector. nih.gov. Method development in chiral chromatography involves optimizing parameters such as the choice of CSP, mobile phase composition, temperature, and flow rate to achieve sufficient enantioselectivity and resolution . Alternatively, enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column mdpi.comnih.gov.

While general principles of chiral chromatography are well-established for separating stereoisomers, specific published research detailing the advanced chromatographic resolution of this compound stereoisomers was not extensively found in the provided search results. However, the principles of chiral chromatography using CSPs or diastereomer formation would be applicable for the separation and analysis of this compound stereoisomers if required.

Method Validation and Inter-laboratory Comparability Studies

Method validation is a critical process to ensure that an analytical method is fit for its intended purpose, providing reliable and accurate results. eurachem.orgeurl-pesticides.eu. Key parameters evaluated during method validation include specificity, linearity, accuracy, precision (repeatability and reproducibility), limits of detection (LOD), and limits of quantification (LOQ). mdpi.comnih.gov.

Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the matrix. nih.gov. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. mdpi.comnih.gov. Accuracy measures how close the obtained results are to the true value, while precision indicates the reproducibility of the results under the same conditions (repeatability) or different conditions (reproducibility) mdpi.comeurl-pesticides.eunih.gov. LOD and LOQ define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively mdpi.com.

Method validation can be performed using a single-laboratory approach or through inter-laboratory comparisons (collaborative studies). eurachem.orgeurl-pesticides.eueuropa.eu. Inter-laboratory comparisons are particularly valuable for assessing the reproducibility and comparability of results obtained by different laboratories using the same method. eurachem.orgeuropa.eunih.gov. Participation in proficiency testing programs and ring trials also helps laboratories demonstrate their technical competence and ensures the comparability and acceptability of their testing results europa.eunih.gov.

While general principles of method validation for GC-MS and LC-MS are well-documented mdpi.comnih.gov, specific detailed method validation studies focused solely on this compound analysis were not prominently featured in the search results. However, the validation of analytical methods for other plant-based substances and essential oil components using GC-MS has been reported, evaluating parameters such as suitability, specificity, linearity, accuracy, and precision nih.gov. These studies provide a framework for validating methods specifically for this compound.

Inter-laboratory comparability studies involve multiple laboratories analyzing the same samples using the validated method to assess the variability of the results between laboratories. eurachem.orgeurl-pesticides.eueuropa.eu. Such studies are essential for standardizing analytical methods and ensuring the reliability of data across different testing facilities. europa.eu. Databases for collecting and comparing method validation results from various laboratories can enhance comparability and aid in assessing analytical uncertainty eurl-pesticides.eu.

Analytical TechniquePrimary Application for this compoundSuitable for Complex MatricesKey Information Provided
GC-MSQualitative and quantitative profiling of volatile this compoundYes, with appropriate sample prepIdentification (retention time, mass spectrum), Quantification
LC-MS (LC-MS/MS)Analysis of non-volatile precursors and metabolitesYes, with appropriate sample prepIdentification (precursor/fragment ions), Quantification
Chiral Chromatography (GC or LC)Resolution of this compound stereoisomersYes, depending on methodSeparation of enantiomers/diastereomers

Chemical Reactivity and Mechanistic Investigations of Isothujol

Electrophilic and Nucleophilic Reaction Pathways of the Thujol Skeleton

The thujol skeleton, including isothujol, can participate in both electrophilic and nucleophilic reactions. The hydroxyl group can act as a nucleophile or be modified to become a better leaving group for subsequent reactions. rutgers.edu The cyclopropane (B1198618) ring, possessing strained C-C bonds, can also be susceptible to electrophilic attack, leading to ring-opening reactions. acs.orgcdnsciencepub.com

Studies on related thujone derivatives have shown that electrophilic attack can lead to ring cleavage of the cyclopropane ring. For instance, acid-promoted ring cleavage of thujone-derived cyclopropylcarbinols can occur via endo- or exo-cleavage pathways, influenced by the stability of the resulting carbocation intermediate. cdnsciencepub.com The endo-type cleavage, leading to a tertiary carbocation, is often favored. cdnsciencepub.com

Nucleophilic reactions can occur at the carbon bearing the hydroxyl group, particularly if the hydroxyl is converted into a good leaving group. Secondary alcohols like this compound can undergo substitution reactions, potentially via SN1 or SN2 mechanisms depending on the conditions. msu.edu Nucleophilic attack can also be involved in reactions that open the cyclopropane ring after it has been activated by an electrophile. cdnsciencepub.com

Oxidative and Reductive Transformations of this compound

As a secondary alcohol, this compound can undergo oxidation to form the corresponding ketone, isothujone. rsc.org Conversely, reduction of isothujone can yield this compound and its diastereomer, neothis compound. wikipedia.orgrsc.orgrsc.org The stereochemical outcome of these reductions can be highly dependent on the reducing agent and reaction conditions used. wikipedia.orgrsc.org

Studies on the reduction of thujone and isothujone using various aluminum and boron hydrides, as well as aluminum alkoxides in Meerwein-Ponndorf-Verley reactions, have demonstrated differing stereoselectivities, leading to mixtures of isomeric thujols. rsc.orgrsc.orgresearchgate.net For example, reduction of (−)-thujone can yield 3-thujol and Neo-3-thujol, with the ratio depending on the reducing agent (e.g., aluminum triisopropanolate vs. lithium aluminum hydride). wikipedia.org Analogously, this compound and neothis compound can be obtained by reduction of (+)-β-thujone. wikipedia.org

Oxidation of bicyclic secondary alcohols has been investigated, and the reaction rates can be influenced by the stereochemistry of the alcohol. ias.ac.in For instance, studies on the bromine oxidation of borneol and isoborneol (B83184) showed a definite variation in rate attributed to stereochemical consequences. ias.ac.in While these studies focus on different bicyclic systems, they highlight the importance of stereochemistry in the oxidative transformations of such alcohols.

Mechanistic Studies of Rearrangement Reactions Involving this compound

The bicyclo[3.1.0]hexane skeleton of this compound is prone to rearrangement reactions, particularly under acidic conditions, often involving the opening of the strained cyclopropane ring. rsc.orgrsc.orgmsu.edusolubilityofthings.commasterorganicchemistry.com These rearrangements can proceed through carbocation intermediates. rutgers.edursc.orgmsu.edumasterorganicchemistry.com

Studies on the acetolysis of the toluene-p-sulphonates of this compound and neothis compound have suggested that the results can be interpreted in terms of a trishomocyclopropenyl cation intermediate. rsc.org In strongly acidic media, such as SbF5-HSO3F-SO2, this compound (specifically, 4α-H-thujan-3α-ol) has been shown to form a cation with a p-menthane (B155814) structure. rsc.org In the absence of SbF5, this ion can slowly decompose to yield a 2,3-dimethyl-1-propylcyclopentyl cation. rsc.org

Rearrangement reactions often involve 1,2-shifts of atoms or groups to a carbocation center, leading to a more stable carbocation. msu.edusolubilityofthings.commasterorganicchemistry.com The cyclopropylcarbinyl rearrangement is a known type of rearrangement in systems containing a cyclopropane ring adjacent to a carbocation or a potential carbocationic center, which is relevant to the thujane (B1196268) skeleton. cdnsciencepub.com

Solvent Effects on this compound Chemical Reactivity and Selectivity

Solvent effects play a crucial role in influencing the rate and selectivity of chemical reactions by stabilizing reactants, transition states, or products differently through various intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.orginnovareacademics.inresearchgate.net

While specific detailed studies on solvent effects solely on this compound's reactivity are not extensively documented in the provided search results, general principles of solvent effects on alcohol and bicyclic systems can be applied. The polarity of the solvent can significantly impact reactions involving the formation of charged intermediates, such as carbocations in rearrangement or substitution reactions. wikipedia.orginnovareacademics.in For instance, an increase in solvent polarity can accelerate reactions where charge is developed in the transition state. wikipedia.org

The stereochemical outcome of reactions, particularly reductions of ketones to alcohols, can also be influenced by the solvent, as it can affect the solvation of the transition state and the reducing agent. rsc.orgrsc.org

Kinetic Studies of this compound Chemical Transformations

Kinetic studies provide insights into the reaction rates and mechanisms by examining how the rate is affected by factors such as reactant concentrations, temperature, and catalysts. researchgate.net

While direct kinetic studies specifically on the transformations of this compound were not prominently found, research on the kinetics of oxidation of other cyclic and bicyclic alcohols provides a framework for understanding the factors that would influence the reaction rate of this compound oxidation. ias.ac.inresearchgate.net For example, kinetic studies of the bromine oxidation of borneol and isoborneol have been conducted to understand the influence of stereochemistry on the reaction rate. ias.ac.in These studies often involve monitoring the disappearance of reactants or the appearance of products over time and determining rate laws and activation parameters. ias.ac.inresearchgate.net

The stability of this compound in different conditions can also be considered within the scope of kinetic studies, as it relates to the rate of its decomposition or transformation. acs.orgmdpi.com

Biological Activity Mechanisms of Isothujol in in Vitro and Advanced Cellular Models

Investigation of Antimicrobial Action Mechanisms in Cellular Systems

While some plant extracts containing Isothujol have demonstrated antimicrobial activity, the specific mechanisms by which this compound itself exerts effects on bacterial or other microbial cellular systems have not been detailed in the provided search results. General mechanisms of antimicrobial action by other compounds, such as disruption of cell membranes, inhibition of enzyme activity, or interference with metabolic processes, have been discussed in the literature doi.orgmdpi.comnih.govmdpi.comnih.govmdpi.com, but these mechanisms have not been specifically attributed to this compound in the context of cellular studies within the search results. Studies often focus on the activity of the whole extract or other major components. btebulletin.comnih.govresearchgate.netmdpi.com

Exploration of Antifungal Action Mechanisms in Cellular Systems

Similar to antimicrobial activity, plant essential oils containing this compound have shown antifungal properties. doi.orgnih.govresearchgate.netmdpi.commdpi.com However, the precise cellular mechanisms by which this compound mediates antifungal effects have not been explicitly elucidated in the provided search results. General mechanisms of antifungal agents involve targeting fungal cell membranes (e.g., ergosterol (B1671047) synthesis or binding), cell wall synthesis, or interfering with essential cellular processes and enzymes. iyte.edu.trnih.govnih.govnih.govnih.govscielo.br While this compound is present in some antifungal extracts, the specific steps and cellular targets of this compound's antifungal action in cellular systems are not described in the retrieved literature. doi.org

Cellular Response Modulation in Advanced In Vitro Models

Research exploring the modulation of cellular responses by this compound in advanced in vitro models, such as 2D and 3D cellular systems, appears limited in the provided search results.

Apoptosis Induction and Mechanistic Pathways in Cellular Models

Investigations into the potential of this compound to induce apoptosis in cellular models have primarily involved in silico approaches. Computational studies have suggested that this compound may possess the ability to induce apoptosis in cancer cells. fishersci.camdpi.com The proposed mechanistic pathways derived from these in silico analyses indicate potential activation of the unfolded protein response (UPR) pathway. fishersci.camdpi.com Furthermore, these studies suggest that this compound may modulate pro-apoptotic factors, contributing to programmed cell death. fishersci.camdpi.com

Research on plant extracts containing this compound, such as Thuja occidentalis, has demonstrated pro-apoptotic effects in breast cancer cells, mediated in part by a reactive oxygen species (ROS)-P53 feedback loop. mdpi.com However, these findings pertain to the complex mixture of compounds within the extract, and the specific contribution of this compound to this observed mechanism requires further experimental validation through studies on the isolated compound. mdpi.com

Investigation in Organoid and iPSC-Derived Cellular Systems

Despite the growing use of organoid and induced pluripotent stem cell (iPSC)-derived cellular systems in advanced biological research, there is currently no readily available research specifically detailing the investigation of this compound within these complex models. Studies examining the effects, mechanisms, or potential therapeutic applications of this compound in organoid or iPSC-derived platforms were not found in the conducted literature search.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Analogues

Comprehensive structure-activity relationship (SAR) studies specifically focused on this compound and its synthesized analogues are not extensively documented in the available literature. While this compound is recognized as a monoterpenoid, and SAR studies have been conducted for other classes of compounds with potential biological activities, detailed analyses correlating the structural modifications of this compound or the study of its synthesized analogues with specific biological outcomes, such as apoptosis induction or other cellular effects, were not identified. fishersci.ptresearchgate.netfishersci.senih.gov The limited information available highlights a gap in the understanding of how specific structural features of this compound contribute to its observed or predicted biological activities.

Computational Chemistry and Molecular Modeling of Isothujol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules. By solving the Schrödinger equation (or approximations thereof), these methods can predict various molecular properties relevant to reactivity and stability.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to determine its electronic structure and properties. DFT calculations can provide valuable information about molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them (ΔEgap), are important descriptors related to a molecule's reactivity, indicating its propensity to donate or accept electrons. nih.govresearchgate.netresearchgate.net

Studies have utilized DFT to assess the electronic properties of compounds, including those found alongside isothujol in natural extracts. nih.gov These calculations can provide insights into parameters such as electron affinity (EA), ionization potential (IP), electronegativity (χ), electron transfer percentage (ΔN), and dipole moment (μ), which are indicative of a molecule's chemical behavior and potential interactions. nih.gov For instance, DFT calculations have been employed to understand the electrophilic nature of key metabolites, supporting their potential for enzyme interaction. nih.gov

Ab Initio and Semi-Empirical Calculations for Conformational Energetics

Ab initio and semi-empirical methods are other quantum chemical approaches used to study molecular structure and energetics. Ab initio methods, such as Hartree-Fock, are based on first principles without fitting to experimental data, while semi-empirical methods incorporate empirical parameters to simplify calculations, making them computationally less demanding, especially for larger molecules. hi.iswikipedia.orgnih.gov

These methods are valuable for exploring the conformational landscape of a molecule like this compound, determining the relative energies of different conformers. Understanding the preferred conformations is essential as the three-dimensional structure influences a molecule's physical, chemical, and biological properties. While specific detailed studies on this compound's conformational energetics using solely ab initio or semi-empirical methods were not extensively highlighted, these methods are standard tools in computational chemistry for such analyses of organic molecules, including monoterpenoids like this compound. semanticscholar.orgisopsoc.orgscielo.org.mx Ab initio calculations have been applied to study related compounds and molecular systems to understand structural and electronic properties. semanticscholar.orgosti.govrsc.orgisma.lv Semi-empirical methods are particularly useful for treating larger molecular systems or performing extensive conformational sampling due to their computational efficiency. wikipedia.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation (pose) and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. This method is widely applied in drug discovery and understanding molecular interactions.

Molecular docking simulations have been employed to investigate the potential interactions of this compound with various biological targets. For example, in silico studies have explored the binding affinities of this compound and other compounds from Thuja occidentalis against key breast cancer-related targets, including PARP1, ESR1, MDM2, EGFR, and HIF1A. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These studies indicated strong binding affinities between this compound and these targets, with reported binding affinity ranges between -6.2 and -9.6 kcal/mol. nih.govresearchgate.netresearchgate.net A binding energy less than 0 kcal/mol generally indicates effective docking, and values less than -5 kcal/mol suggest high affinities. researchgate.net

Molecular docking has also been used in studies investigating the potential of natural compounds, including this compound, to interact with other enzymes like β-lactamase, suggesting a possible contribution to antibacterial activity. slideshare.net Furthermore, docking simulations have been integrated with DFT calculations to provide insights into the binding of metabolites to target enzymes, such as carbohydrate digestive enzymes, in the context of antidiabetic treatment. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Biological System Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, simulating the movements of atoms and molecules over time. This allows for the exploration of conformational changes, flexibility, and interactions within a given environment, such as a solvent or a biological system.

While detailed MD simulations specifically focused solely on this compound were not prominently featured in the search results, MD simulations are often used in conjunction with molecular docking to refine binding poses and assess the stability of ligand-target complexes over time. nih.gov MD simulations can provide a more realistic representation of molecular behavior compared to static docking studies, accounting for the flexibility of both the ligand and the target protein and the influence of the surrounding environment. These simulations are valuable for understanding conformational landscapes and how molecules interact within complex biological systems. unipa.it

In Silico Screening and Design of this compound Analogues with Enhanced Bioactivity

In silico screening involves using computational methods to rapidly evaluate large libraries of compounds for potential biological activity against a specific target. This process can identify promising candidates for further experimental testing. The design of analogues involves modifying the structure of a known bioactive compound, like this compound, to potentially enhance its activity, selectivity, or pharmacokinetic properties.

Studies have utilized comprehensive in silico screening to identify bioactive compounds from natural sources, including this compound, based on properties like oral bioavailability and drug-likeness. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net While the search results did not detail specific in silico design efforts solely focused on creating novel this compound analogues with enhanced bioactivity, the identification of this compound as a promising compound through screening efforts lays the groundwork for such future design initiatives. The insights gained from molecular docking and other computational studies on this compound's interactions can inform the design of modified structures with potentially improved binding characteristics or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of compounds with their biological activity. QSAR models use mathematical relationships to link molecular descriptors (numerical representations of chemical structure and properties) to observed biological responses.

QSAR modeling is a valuable tool in drug discovery and optimization, allowing for the prediction of the activity of new compounds without the need for experimental synthesis and testing. slideshare.netineris.fr In the context of this compound, QSAR studies could involve developing models based on the activity of this compound and a series of its analogues or related compounds. These models could then be used to predict the activity of untested this compound derivatives or to guide the design of new compounds with desired activity profiles. While the search results did not provide specific QSAR models developed for this compound itself, QSAR is a standard computational approach that can be applied to datasets containing this compound and its related structures to understand the structural features contributing to observed biological effects and to predict the activity of novel compounds. slideshare.netnih.govresearchgate.netresearchgate.net

Q & A

Q. How can Isothujol be reliably synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound (C₁₀H₁₈O) synthesis typically involves cyclization of terpene precursors under controlled conditions. Key steps include:
  • Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure proper stereoisomer formation (e.g., avoiding α/β-thujol mixtures) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate this compound from byproducts .
  • Characterization :
  • NMR spectroscopy (¹H and ¹³C) to confirm bicyclo[3.1.0]hexane structure and methyl/isopropyl substituents.
  • Mass spectrometry (MS) for molecular weight validation (m/z 154.25) .
  • Purity verification : Gas chromatography (GC) with flame ionization detection (FID) to achieve ≥95% purity .

Q. What analytical techniques are most effective for assessing this compound’s purity and stability?

  • Methodological Answer :
  • GC-MS : Quantifies volatile impurities and degradation products (e.g., thujone derivatives) .
  • HPLC with UV detection : Monitors polar byproducts using C18 columns (methanol/water mobile phase) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under varying temperatures (25–200°C) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Variability in stereochemical composition : Validate enantiomeric purity via chiral chromatography and correlate bioactivity with specific stereoisomers .
  • Assay design differences : Standardize protocols (e.g., cell line selection, IC₅₀ calculation methods) using guidelines from PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity .

Q. What experimental design considerations are critical for in vivo studies of this compound’s pharmacological effects?

  • Methodological Answer :
  • Dose-response optimization : Conduct pilot studies to determine LD₅₀ and therapeutic windows (e.g., 10–100 mg/kg in murine models) .
  • Control groups : Include vehicle controls and positive controls (e.g., standard anti-inflammatory agents for cytokine assays) .
  • Ethical compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain institutional ethics board approval .

Q. How can computational modeling improve understanding of this compound’s molecular interactions?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory studies) .
  • MD simulations : Analyze stability of this compound-protein complexes in solvated environments (GROMACS/AMBER force fields) over 100-ns trajectories .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide derivative synthesis .

Q. What strategies mitigate challenges in replicating this compound’s reported spectral data?

  • Methodological Answer :
  • Reference standardization : Cross-validate NMR chemical shifts with NIST reference spectra (δ 1.2–1.4 ppm for methyl groups) .
  • Solvent calibration : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report solvent residual peaks in publications .

Data Contradiction Analysis Framework

Issue Resolution Strategy Key References
Discrepant bioactivityChiral purity verification; standardized assay protocols
Spectral inconsistenciesCross-lab calibration with NIST standards
Stability variabilityControlled storage conditions (e.g., inert atmosphere, −20°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.